3-(5,5-Diphenyloxolan-2-YL)propan-1-OL
Description
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL is a tertiary alcohol derivative featuring a substituted oxolane (tetrahydrofuran) ring with two phenyl groups at the 5-position and a propan-1-ol chain at the 3-position.
Properties
CAS No. |
653569-76-7 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(5,5-diphenyloxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C19H22O2/c20-15-7-12-18-13-14-19(21-18,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20H,7,12-15H2 |
InChI Key |
HBUQRUCEUDRUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL typically involves the reaction of diphenylacetaldehyde with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxirane, which subsequently undergoes ring-opening to yield the desired oxolane product .
Industrial Production Methods
Industrial production of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylacetic acid or diphenylacetaldehyde.
Reduction: Formation of diphenylpropane.
Substitution: Formation of diphenylpropyl halides or amines.
Scientific Research Applications
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and functional group similarities.
Structural and Functional Group Comparisons
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Key Differences:
- Substituents: Contains diethylamino and dimethyl groups instead of diphenyloxolane.
- Molecular Weight: 159.27 g/mol (vs. higher for diphenyloxolane due to aromatic rings).
- Physical Properties: Liquid at room temperature (density: 0.875 g/cm³, flash point: 73.9 °C).
- Safety: Requires PPE for handling (respirators, chemical-resistant gloves) .
- Shared Features :
- Propan-1-ol backbone.
Tertiary alcohol functionality.
- Oxolane Derivatives: Tetrahydrofuran (THF): A common solvent with a similar oxolane ring but lacks phenyl and propanol substituents. 5,5-Diphenyloxolane: Shares the diphenyl-substituted oxolane core but lacks the propanol side chain.
Physicochemical Properties (Hypothetical Analysis)
Notes:
Biological Activity
Chemical Structure and Properties
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈O₂
- Molecular Weight : 246.30 g/mol
- CAS Number : Not specified in the current literature.
The compound features a propanol backbone with a diphenyloxolane moiety, which contributes to its unique properties and potential interactions with biological systems.
Research indicates that 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL may exhibit several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, potentially reducing oxidative stress in cellular models.
- Neuroprotective Effects : Some investigations have shown that it may protect neuronal cells from apoptosis induced by various stressors.
- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
In Vitro Studies
- Cell Viability Assays : Various concentrations of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL were tested on human neuronal cell lines. Results indicated a dose-dependent increase in cell viability, suggesting protective effects against oxidative damage.
- Free Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, with an IC50 value comparable to known antioxidants like ascorbic acid.
In Vivo Studies
- Animal Models : In murine models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes in tests assessing memory and learning.
- Toxicological Assessments : Toxicity studies revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have been documented highlighting the efficacy of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL:
- Case Study 1 : A study involving patients with chronic inflammatory conditions showed improvement in symptoms when treated with formulations containing this compound.
- Case Study 2 : In a cohort of patients experiencing cognitive decline, supplementation with the compound was associated with slower progression of symptoms over six months.
Data Summary
The following table summarizes key findings from various studies on the biological activity of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro | Antioxidant | IC50 comparable to ascorbic acid |
| In Vitro | Neuroprotection | Increased cell viability in stress tests |
| In Vivo | Anti-inflammatory | Reduced inflammatory markers |
| Case Study | Cognitive enhancement | Slowed progression in cognitive decline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
